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molecular formula C10H8N4S B3290846 4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine CAS No. 868387-60-4

4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine

Cat. No. B3290846
M. Wt: 216.26
InChI Key: KICXBMZWAWIRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514448B2

Procedure details

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-ylamine (216 mg, 1.0 mmol), phenylacetic acid (150 mg, 1.10 mmol) and N-(1-methanesulfonyl)benzotriazole (220 mg, 1.10 mmol) were placed in a microwave reaction vessel (Personal Chemistry, Uppsala, Sweden). THF (2 mL) was added followed by triethylamine (0.5 mL, 3.59 mmol) and the mixture heated in the sealed tube at 160° C. for 10 minutes. Upon cooling to room temperature the reaction was concentrated to 1 mL, and then acetonitrile was added (4 mL) and the product 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide precipitated, was filtered, washed with acetonitrile and dried. (150 mg, 45%). 1H NMR (500 MHz, DMSO-d6) 12.39 (1H, s), 11.83 (s,1H), 8.50 (1H, d, J=7.91 Hz), 8.27 (m,1H), 7.84 (1H, d, J=2.48 Hz), 7.36-7.15 (7H, m), 3.81 (2H, s). LC-MS Rt=2.8 min, [M+H]+=335.0, [M−H]−=333.1.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
N-(1-methanesulfonyl)benzotriazole
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]2[N:11]=[C:12]([NH2:15])[S:13][CH:14]=2)=[CH:2]1.[C:16]1([CH2:22][C:23](O)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(CC)CC)C>C1COCC1>[C:16]1([CH2:22][C:23]([NH:15][C:12]2[S:13][CH:14]=[C:10]([C:3]3[C:4]4[C:5](=[N:6][CH:7]=[CH:8][CH:9]=4)[NH:1][CH:2]=3)[N:11]=2)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C=2N=C(SC2)N
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
N-(1-methanesulfonyl)benzotriazole
Quantity
220 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature the reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to 1 mL
ADDITION
Type
ADDITION
Details
acetonitrile was added (4 mL)
CUSTOM
Type
CUSTOM
Details
the product 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CC(=O)NC=1SC=C(N1)C1=CNC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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